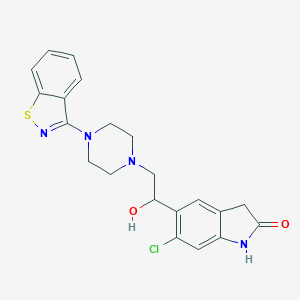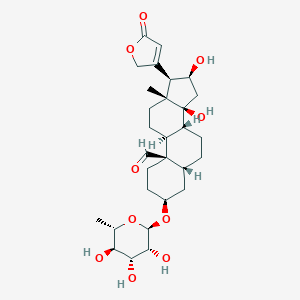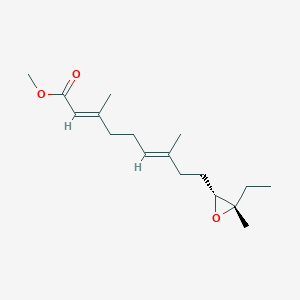
Hidroxiziprasidona
Descripción general
Descripción
Hydroxy Ziprasidone is a derivative of Ziprasidone, an atypical antipsychotic drug used to treat schizophrenia, bipolar mania, and acute agitation in schizophrenic patients . It is a piperazine compound having 1,2-benzothiazol-3-yl- and 2-(6-chloro-1,3-dihydro-2-oxindol-5-yl)ethyl substituents attached to the nitrogen atoms .
Synthesis Analysis
The synthesis of Ziprasidone involves a practical approach to amorphization, which includes grinding in high-energy planetary ball mills or cryogenic mills . The process aims at increasing the solubility and dissolution rate of Ziprasidone, a Biopharmaceutics Classification System (BCS) class II compound .
Molecular Structure Analysis
The molecular formula of Hydroxy Ziprasidone is C21H21ClN4O2S . The compound has a molecular weight of 428.9 g/mol . The InChI string and Canonical SMILES provide a detailed view of the molecular structure .
Physical And Chemical Properties Analysis
Hydroxy Ziprasidone has a molecular weight of 428.9 g/mol, an XLogP3-AA of 2.9, and a topological polar surface area of 96.9 Ų . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds .
Aplicaciones Científicas De Investigación
Entrega de fármacos al sistema nervioso central (SNC)
La Hidroxiziprasidona se ha explorado por su potencial en la entrega de fármacos al SNC debido a su capacidad para dirigirse a los receptores del SNC de manera efectiva. El desarrollo de geles nasales in situ y nanoportadores híbridos de lípidos y polímeros ha demostrado ser prometedor para mejorar la biodisponibilidad de fármacos como la Ziprasidona, lo cual es crucial para el tratamiento de los trastornos del SNC .
Estudios farmacodinámicos
En los estudios farmacodinámicos, la this compound se utiliza para evaluar la eficacia de los tratamientos antipsicóticos. Por ejemplo, la actividad farmacodinámica del gel nasal de Ziprasidona se evaluó utilizando modelos de actividad locomotora, lo que indica una mejora en la actividad del fármaco .
Psiquiatría y tratamiento de la esquizofrenia
La this compound juega un papel importante en la psiquiatría, particularmente en el tratamiento de la esquizofrenia. Los ensayos clínicos han demostrado la efectividad de la Ziprasidona en combinación con otros fármacos como la Sertralina, ofreciendo nuevas estrategias terapéuticas para el tratamiento de la esquizofrenia resistente .
Química medicinal
En la química medicinal, la this compound participa en el desarrollo de métodos analíticos para el control de calidad de los fármacos. El enfoque analítico de Calidad por Diseño (AQbD) se ha aplicado para desarrollar métodos de cromatografía caotrópica para el ensayo de Ziprasidona y sus impurezas en cápsulas .
Ensayos clínicos
La this compound se utiliza con frecuencia en ensayos clínicos para evaluar la seguridad y eficacia de nuevas formulaciones de fármacos. Por ejemplo, los estudios han evaluado el tratamiento intramuscular/oral secuencial de episodios agudos en pacientes con esquizofrenia, proporcionando información sobre la acción rápida y la tolerabilidad del fármaco .
Sistemas de administración de fármacos
El desarrollo de sistemas de administración de fármacos como los pellets de liberación sostenida y los geles nasales in situ ha sido un área clave de aplicación para la this compound. Estos sistemas tienen como objetivo mejorar la biodisponibilidad oral y superar el efecto de los alimentos, lo cual es un desafío significativo con los medicamentos antipsicóticos .
Safety and Hazards
Direcciones Futuras
Future drug development needs to have a greater understanding of mechanisms with hypothesis-driven clinical trials based on preclinical findings . It is predicted that future drug development will identify new agents targeting the molecular mechanisms involved in the pathophysiology of mood disorders .
Mecanismo De Acción
Target of Action
Hydroxy Ziprasidone, like its parent compound Ziprasidone, primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . These receptors play a crucial role in managing schizophrenia and bipolar mania. The compound’s higher 5-HT2A/D2 receptor affinity ratio differentiates it from other antipsychotics .
Mode of Action
Hydroxy Ziprasidone interacts with its targets by binding to the 5-HT2A and D2 receptors. This binding inhibits excessive dopamine neurotransmission in the mesolimbic pathway of the brain, which is presumably responsible for the positive symptoms of schizophrenia . The compound’s interaction with these receptors results in changes that help manage symptoms of schizophrenia and bipolar disorder .
Biochemical Pathways
Hydroxy Ziprasidone affects several biochemical pathways. It is primarily oxidized by Cytochrome P450 3A4 (CYP3A4), yielding sulfoxide and sulfone derivatives . Additionally, two novel metabolic pathways, reductive cleavage and N-dearylation of the benzisothiazole ring, have been identified for Ziprasidone in humans . The metabolites resulting from these pathways include S-methyl-dihydroziprasidone and S-methyl-dihydro-ziprasidone sulfoxide .
Pharmacokinetics
Hydroxy Ziprasidone, like Ziprasidone, is extensively metabolized, with less than 5% of the administered dose excreted in urine and feces as unchanged drug . The compound’s absorption is rapid, with peak serum concentration of unchanged drug occurring at 2 to 6 hours post-dose . The clearance and volume of distribution of Ziprasidone are 18.74 L/h and 110.24 L, respectively . Co-administration of certain medications, such as lorazepam and valproic acid, can significantly influence the clearance of Ziprasidone .
Result of Action
The molecular and cellular effects of Hydroxy Ziprasidone’s action are reflected in its therapeutic effects. By binding to 5-HT2A and D2 receptors, it helps manage the symptoms of schizophrenia and bipolar disorder . Furthermore, it impacts cellular metabolism, as seen in the alteration of biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hydroxy Ziprasidone. For instance, the presence of certain co-medications can affect the drug’s pharmacokinetics . Additionally, factors such as patient’s age, liver and renal function, and body weight can also influence the drug’s action . Therefore, a comprehensive understanding of these factors is crucial for optimizing treatment strategies.
Propiedades
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1-hydroxyethyl]-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c22-16-11-17-13(10-20(28)23-17)9-15(16)18(27)12-25-5-7-26(8-6-25)21-14-3-1-2-4-19(14)29-24-21/h1-4,9,11,18,27H,5-8,10,12H2,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNREZQRIITXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=C(C=C3C(=C2)CC(=O)N3)Cl)O)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Aniline, N-[2-(trimethylsiloxy)ethyl]-](/img/structure/B105888.png)







